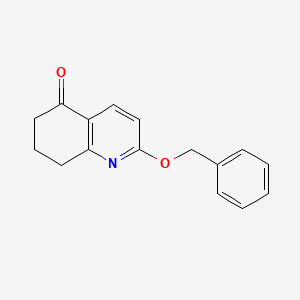

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

概要

説明

2-ベンジルオキシ-7,8-ジヒドロ-6H-キノリン-5-オンは、キノリンオンファミリーに属する複素環化合物です。この化合物は、2位にベンジルオキシ置換基を持つキノリンオンコア構造の存在によって特徴付けられます。

2. 製法

合成経路と反応条件

2-ベンジルオキシ-7,8-ジヒドロ-6H-キノリン-5-オンの合成は、様々な合成経路によって達成できます。一般的な方法の1つは、パラジウム触媒と一酸化炭素の存在下でのo-アルケニルアニリンの環化です。 この反応は、通常、銅(II)酢酸のサブストイキオメトリック量と空気末端酸化剤を必要とします 。反応条件は穏やかで、基質に電子供与基がある場合、収率は一般的に高くなります。

もう1つの方法は、キノリンN-オキシドからの可視光媒介合成です。 この光触媒アプローチは試薬フリーで、非常に原子効率が高く、不要な副生成物なしに高収率を提供します 。この方法論の堅牢性は、グラムスケールへの容易なスケールアップによって実証されています。

工業生産方法

2-ベンジルオキシ-7,8-ジヒドロ-6H-キノリン-5-オンの工業生産方法は、文献ではあまり記載されていません。上記の方法を、反応条件と触媒を適切に最適化することで、大規模生産に適用できます。

3. 化学反応解析

反応の種類

2-ベンジルオキシ-7,8-ジヒドロ-6H-キノリン-5-オンは、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されて、異なる置換基を持つキノリンオン誘導体を生成できます。

還元: 還元反応は、ジヒドロキノリンオン誘導体の生成につながる可能性があります。

置換: ベンジルオキシ基は、求核置換反応によって他の官能基と置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、異なる置換基を持つ様々なキノリンオン誘導体が含まれ、これらは医薬品化学やその他の用途でさらに利用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of o-alkenylanilines in the presence of a palladium catalyst and carbon monoxide. This reaction typically requires a substoichiometric amount of copper(II) acetate and air as the terminal oxidant . The reaction conditions are mild, and the yields are generally higher with electron-donating groups on the substrate.

Another method involves the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with no undesirable by-products . The robustness of this methodology has been demonstrated with easy scaling up to the gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

化学反応の分析

Types of Reactions

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different substituents.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with different substituents, which can be further utilized in medicinal chemistry and other applications.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that compounds similar to 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interaction with bacterial enzymes or disruption of cell wall synthesis.

Case Study:

A study demonstrated that a series of quinoline derivatives, including those with benzyloxy substitutions, showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that modifications at the 2-position enhanced antimicrobial efficacy.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 16 | 32 |

| Quinoline Derivative A | 8 | 16 |

| Quinoline Derivative B | 4 | 8 |

1.2 Anticancer Activity

The compound is also studied for its anticancer properties. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival.

Case Study:

In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 12 |

| A549 (Lung) | 18 |

Pharmacological Applications

2.1 Neurological Effects

Recent research suggests that compounds with a similar structure may act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatment. The benzyloxy group has been identified as a pharmacophoric element that enhances binding affinity to benzodiazepine receptors.

Case Study:

A pharmacological study evaluated the anxiolytic effects of synthesized derivatives of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups.

Industrial Chemistry

3.1 Synthesis of Dyes and Pigments

The unique chemical structure of this compound allows it to be used as an intermediate in synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in dye chemistry.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Dyes | Used as a precursor for synthesizing azo dyes |

| Pigments | Forms stable complexes for colorant applications |

作用機序

2-ベンジルオキシ-7,8-ジヒドロ-6H-キノリン-5-オンの作用機序は、特定の分子標的との相互作用に関係しています。

生物活性

2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has drawn attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Metabotropic Glutamate Receptor 5 (mGluR5) :

- This compound acts as a modulator of mGluR5, a G-protein coupled receptor involved in synaptic plasticity and neurotransmission. It has been implicated in the treatment of disorders such as Fragile X syndrome and Parkinsonism .

- Table 1 summarizes the interaction with mGluR5 and its implications for various diseases.

| Disease | Target Interaction | Phase |

|---|---|---|

| Fragile X syndrome | Modulator | Phase 2/3 |

| Parkinsonism | Modulator | Phase 2 |

| Autism spectrum disorder | Modulator | Phase 2 |

- Cytotoxic Activity :

- Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated inhibition of tubulin polymerization and induced apoptosis in cancer cells .

- The compound's structure allows it to interfere with cell cycle regulation, particularly arresting cells in the G2/M phase, leading to programmed cell death through caspase pathways.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Anticancer Activity :

- A study evaluated a series of quinoline derivatives for their anticancer properties, revealing that certain modifications led to enhanced cytotoxicity against various tumor cell lines (e.g., HeLa, A549) with subnanomolar GI50 values . The mechanism involved binding to the colchicine site on tubulin.

- Table 2 presents the GI50 values for selected derivatives.

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Compound 5f | A549 | <1 |

| Compound 12 | MCF-7 | <10 |

| Compound 19 | HeLa | <50 |

- Neurological Activity :

- Research indicates that compounds with similar structures can act as agonists at benzodiazepine receptors, potentially offering therapeutic effects for anxiety and other neurological disorders . The benzyloxy group in these compounds has been shown to enhance receptor binding affinity.

- The pharmacological profile suggests that these compounds could be developed further for clinical applications in treating anxiety-related disorders.

特性

CAS番号 |

143232-64-8 |

|---|---|

分子式 |

C16H15NO2 |

分子量 |

253.29 g/mol |

IUPAC名 |

2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 |

InChIキー |

VGMBEUFDLPGOMH-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。